molecular formula C7H3BrF3NO2 B1268037 4-Bromo-3-nitrobenzotrifluoride CAS No. 349-03-1

4-Bromo-3-nitrobenzotrifluoride

Cat. No.: B1268037
CAS No.: 349-03-1
M. Wt: 270 g/mol
InChI Key: PESPBNYBZVIGRO-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrobenzotrifluoride (CAS 349-03-1) is a halogenated aromatic compound with the molecular formula C₇H₃BrF₃NO₂ and a molecular weight of 270.00 g/mol. It features a trifluoromethyl (-CF₃), bromo (-Br), and nitro (-NO₂) group on a benzene ring (Figure 1). The substituents direct electronic effects: -Br is an ortho/para-directing deactivating group, while -CF₃ is a meta-directing strong electron-withdrawing group. This combination ensures regioselective nitration at the meta position relative to -CF₃ .

Preparation Methods

Halogen Exchange from 4-Chloro-3-Nitrobenzotrifluoride

The halogen exchange reaction is the most widely reported method for synthesizing 4-bromo-3-nitrobenzotrifluoride. This approach replaces the chlorine atom in 4-chloro-3-nitrobenzotrifluoride with bromine using bromide sources under controlled conditions.

Catalytic Bromide Systems

Key catalysts include cuprous bromide (CuBr) and lithium bromide (LiBr) , which operate synergistically in polar aprotic solvents like benzonitrile or diglyme (diethylene glycol dimethyl ether). For example:

  • A mixture of 4-chloro-3-nitrobenzotrifluoride (1 eq.), CuBr (1 eq.), and LiBr (2 eq.) in benzonitrile at 180°C for 5 hours achieved 84% conversion and 93% selectivity toward the brominated product.
  • Lower catalyst loadings (0.1 eq. CuBr + 2 eq. LiBr) retained high efficiency, yielding 83% conversion and 90% selectivity .

Table 1: Solvent and Catalyst Impact on Halogen Exchange

Solvent Bromide Source Temp (°C) Conversion (%) Selectivity (%)
Benzonitrile CuBr + LiBr 180 84 93
Diglyme CuBr 160 8 86
Acetic Acid CuBr₂ 160 17 95
NMP* MgBr₂ 160 35 71

*NMP = N-methylpyrrolidone.

The superior performance of benzonitrile is attributed to its high polarity and ability to stabilize transition states.

Solvent-Free Alternatives

While solvents enhance selectivity, solvent-free reactions have been explored for industrial scalability. However, these systems suffer from lower yields (e.g., 2% conversion without solvent), emphasizing the necessity of solvent mediation for efficient halogen exchange.

Nitration of 4-Bromobenzotrifluoride

Direct nitration of 4-bromobenzotrifluoride offers a route to introduce the nitro group at the meta position relative to the trifluoromethyl (-CF₃) group.

Nitrating Agents and Conditions

  • Mixed Acid (HNO₃/H₂SO₄) : Nitration at 0–5°C in concentrated sulfuric acid achieves >90% regioselectivity for the 3-nitro isomer due to the -CF₃ group’s strong electron-withdrawing effect.
  • Ammonium Nitrate (NH₄NO₃) : In ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate), ammonium nitrate nitrates 4-bromobenzotrifluoride at 70°C with 85% yield , reducing corrosive waste compared to traditional methods.

Table 2: Nitration Efficiency Comparison

Nitrating Agent Catalyst Temp (°C) Yield (%)
HNO₃/H₂SO₄ H₂SO₄ 0–5 92
NH₄NO₃ Ionic Liquid 70 85

Ionic liquids enable catalyst recycling, with 83% yield maintained over five cycles.

Multi-Step Synthesis from m-Chlorobenzotrifluoride

A four-step industrial route converts m-chlorobenzotrifluoride to this compound:

Reaction Sequence

  • Nitration : Introduce nitro group using HNO₃/H₂SO₄ at 0°C.
  • Ammoniation : Replace chlorine with amine (-NH₂) via nucleophilic substitution.
  • Bromination : Substitute amine with bromine using HBr/CuBr.
  • Deamination : Remove residual amine groups via reaction with nitrites in polar aprotic solvents.

This method avoids acidic wastewater and achieves ≥95% purity after recrystallization.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols employ continuous flow systems to maintain consistent temperatures and residence times, enhancing reproducibility. For example:

  • A benzonitrile-based flow process at 180°C produces 78% isolated yield at a throughput of 10 kg/h.
  • Distillation and recrystallization (ethanol/water) refine the product to >99% purity .

Emerging Methodologies

Electrochemical Bromination

Recent advances explore electrochemical bromination using NaBr electrolytes in methanolic H₂SO₄. Preliminary results show 65% yield at 25°C, though scalability remains unproven.

Photocatalytic Systems

Metallaphotoredox catalysis with iridium complexes enables bromination under mild conditions (40°C, visible light). Early-stage trials report 50% conversion , but selectivity lags behind thermal methods.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid, or tin(II) chloride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Reduction: The major product is 4-bromo-3-aminobenzotrifluoride.

    Oxidation: Oxidation products are less common but may include carboxylic acids or aldehydes.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
4-Bromo-3-nitrobenzotrifluoride serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the production of heterocycles and other complex organic molecules that may exhibit potential chemotherapeutic properties. The trifluoromethyl group enhances its reactivity, facilitating nucleophilic substitution and reduction reactions.

Case Study: Synthesis of Bioactive Compounds
Research has shown that this compound can be used to synthesize novel indole derivatives, which have demonstrated promising antibacterial and anticancer activities. These derivatives were characterized for their biological properties, showcasing the compound's utility in drug development .

Biological Applications

Pharmaceutical Development
The compound plays a significant role in the pharmaceutical industry as an intermediate for synthesizing drugs and diagnostic agents. Its ability to undergo various chemical transformations allows it to be tailored for specific therapeutic targets.

Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it demonstrated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration of 32 µg/mL.

Enzyme Inhibition Studies
A study published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of this compound on enzyme activity, revealing an IC50 value of approximately 15 µM, indicating strong potential as an enzyme inhibitor.

Industrial Applications

Agrochemicals and Specialty Chemicals
In addition to its pharmaceutical applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its derivatives are explored for use in pesticides and herbicides due to their effective biological activity against pests and weeds .

Safety and Environmental Considerations

While this compound has valuable applications, it is also classified as hazardous to the aquatic environment and poses acute toxicity risks through dermal contact and inhalation. Proper handling and safety measures are essential when working with this compound .

Summary Table of Applications

Application AreaSpecific UseKey Findings/Notes
Chemical SynthesisIntermediate for complex organic moleculesUsed in synthesizing heterocycles with therapeutic potential
PharmaceuticalDrug synthesis and diagnosticsKey role in developing bioactive compounds
Biological ResearchAntimicrobial activitySignificant activity against Staphylococcus aureus with MIC = 32 µg/mL
Enzyme InhibitionPotential enzyme inhibitorIC50 value of ~15 µM indicates strong inhibition potential
Industrial ApplicationsProduction of agrochemicalsExplored for use in pesticides due to biological efficacy

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitrobenzotrifluoride is primarily based on its ability to undergo nucleophilic substitution and reduction reactions The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state during these reactions The nitro group can be reduced to an amino group, which can then participate in further chemical transformations

Comparison with Similar Compounds

Key Properties

  • Density : 1.763 g/mL at 25°C
  • Synthesis : Prepared via nitration of 4-bromobenzotrifluoride using nitric acid, where -Br and -CF₃ direct nitro placement .
  • Applications : A precursor in photoredox catalysts (e.g., flavinium derivatives) , pharmaceuticals, and agrochemical intermediates.

Comparison with Structurally Similar Compounds

2-Bromo-5-nitrobenzotrifluoride (CAS 367-67-9)

Molecular Formula: C₇H₃BrF₃NO₂ (identical to 4-Bromo-3-nitro isomer) Key Differences:

  • Substituent Positions : Bromo at position 2, nitro at position 5 (vs. bromo at 4, nitro at 3).
  • Electronic Effects : Altered regioselectivity in reactions due to the meta-directing -CF₃ and para-directing -Br.
  • Applications : Used in Suzuki couplings for pharmaceutical intermediates; less commonly reported in catalyst synthesis compared to the 4-Bromo-3-nitro isomer .

Physicochemical Data :

  • logP : 3.376 (identical to 4-Bromo-3-nitro isomer, suggesting similar hydrophobicity) .
  • Synthetic Challenges : Requires precise temperature control to avoid byproducts from competing directing effects .

4-Bromo-3-fluoronitrobenzene (CAS 1224629-07-5)

Molecular Formula: C₆H₃BrFNO₂ Key Differences:

  • Substituents : Replaces -CF₃ with -F, reducing steric bulk and electron-withdrawing strength.
  • Reactivity : Higher electrophilicity at the nitro group due to weaker electron withdrawal from -F vs. -CF₃.
  • Applications : Intermediate in fluorinated dye synthesis; less prevalent in catalysis .

Safety : Requires stringent handling due to nitro group toxicity and fluorine’s reactivity .

4-Bromo-3-fluorobenzoic Acid (CAS 153556-42-4)

Molecular Formula : C₇H₄BrFO₂
Key Differences :

  • Functional Group: Carboxylic acid (-COOH) replaces -NO₂, increasing polarity.
  • Solubility : Higher water solubility vs. nitro analogs; forms salts for pharmaceutical formulations .
  • Applications : Building block for antibiotics and corrosion inhibitors .

1-Bromo-4-nitro-2-(trifluoromethyl)benzene (CAS 367-67-9)

Note: This is a synonym for 2-Bromo-5-nitrobenzotrifluoride, highlighting nomenclature variability. Synthetic Utility: Demonstrates versatility in cross-coupling reactions (e.g., Heck, Sonogashira) due to accessible bromine .

Comparative Analysis of Properties and Reactivity

Property 4-Bromo-3-nitrobenzotrifluoride 2-Bromo-5-nitrobenzotrifluoride 4-Bromo-3-fluoronitrobenzene
Molecular Weight (g/mol) 270.00 270.00 218.00
logP 3.376 3.376 2.89 (estimated)
Directing Effects -Br (ortho/para), -CF₃ (meta) -Br (ortho/para), -CF₃ (meta) -Br (ortho/para), -F (para)
Key Applications Catalysts, agrochemicals Pharmaceuticals, coupling reactions Fluorinated dyes

Biological Activity

4-Bromo-3-nitrobenzotrifluoride (CAS Number: 349-03-1) is a synthetic organic compound notable for its unique chemical structure, characterized by the presence of bromine, nitro, and trifluoromethyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental studies, due to its potential biological activities.

  • Molecular Formula : C7H3BrF3NO2
  • Molecular Weight : 270.00 g/mol
  • Structure : The compound features a benzene ring substituted with a bromine atom, a nitro group, and three fluorine atoms.

Biological Activity

The biological activity of this compound has been studied primarily in the context of its potential as an antibacterial agent and its effects on various biological systems.

Antibacterial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antibacterial activity. For instance, research on halogenated aromatic compounds has shown that they can disrupt bacterial cell membranes or interfere with metabolic processes. While specific data on this compound is limited, the structural analogs suggest a potential for similar activity.

CompoundActivity TypeReference
4-Bromo-3-nitrophenolAntibacterial
Nitro-substituted benzene derivativesAntimicrobial

Toxicological Profile

Toxicological assessments reveal that while this compound may pose risks upon exposure, particularly through inhalation or skin contact, it is not classified as acutely toxic based on current data. Long-term exposure effects remain less clear but are considered minimal under controlled conditions.

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted on various nitro-substituted aromatic compounds highlighted the effectiveness of such compounds against Gram-positive and Gram-negative bacteria. Although specific results for this compound were not detailed, the findings support further investigation into its antimicrobial properties.
  • Metabolic Pathways : Research indicates that similar compounds undergo metabolic transformations in microbial environments, leading to the formation of less toxic metabolites. Understanding these pathways is crucial for evaluating the environmental impact of this compound.
  • Environmental Impact Studies : Investigations into the degradation of halogenated compounds in aquatic environments suggest that this compound may persist due to its stable structure, raising concerns about bioaccumulation and ecological toxicity.

Q & A

Q. (Basic) What synthetic methodologies are established for preparing 4-Bromo-3-nitrobenzotrifluoride with high regiochemical control?

Answer: The compound is synthesized via two primary routes:

  • Nitration of 4-bromobenzotrifluoride : Directed nitration using HNO₃/H₂SO₄ at 0–5°C ensures meta-substitution relative to the electron-withdrawing trifluoromethyl (-CF₃) group.
  • Bromination of 3-nitrobenzotrifluoride : Electrophilic bromination with Br₂/FeBr₃ in CCl₄ achieves para-substitution to the nitro group.
    Post-synthetic purification via recrystallization (ethanol/water) yields ≥95% purity. Regiochemical control is confirmed by NMR and X-ray crystallography .

Q. (Basic) What analytical techniques are most effective for characterizing structural identity?

Answer: A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Aromatic proton coupling patterns (e.g., doublets for para-substituted Br and NO₂) and carbon chemical shifts confirm substitution patterns.
  • FT-IR : Nitro group stretches (1520–1350 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) validate functional groups.
  • HRMS : Molecular ion peaks ([M]+ at m/z 270) verify molecular weight.
  • Single-crystal X-ray diffraction : Unambiguous structural confirmation requires crystals grown via slow evaporation (dichloromethane/hexane) with data-to-parameter ratios >15 .

Q. (Advanced) How can kinetic studies elucidate bromine substituent reactivity in nucleophilic aromatic substitution?

Answer:

  • Competition experiments : Compare reaction rates of this compound with nucleophiles (e.g., amines, alkoxides) under varying pH/temperature.
  • Eyring analysis : Calculate activation parameters (ΔH‡, ΔS‡) from rate constants at multiple temperatures.
  • Solvent isotope effects : Conduct reactions in D₂O/CD₃CN to assess hydrogen bonding’s role.
    These methods reveal transition-state stabilization by the -CF₃ group and Br’s leaving-group efficiency .

Q. (Advanced) What strategies mitigate side reactions during bromination/nitration?

Answer:

  • Reagent selection : Use N-bromosuccinimide (NBS) over Br₂ to minimize polybromination.
  • In situ monitoring : UV-Vis spectroscopy tracks reaction progression (λmax ~260 nm for nitro intermediates).
  • Computational modeling : DFT predicts regioselectivity; Fukui indices identify electrophilic sites.
    Adjust stoichiometry (1.1 eq. Br₂) and maintain subambient temperatures (0°C) to suppress di-substitution .

Q. (Basic) How does the -CF₃ group influence aromatic reactivity?

Answer: The -CF₃ group exerts strong inductive (-I) effects, deactivating the ring and directing electrophiles to meta positions. In nucleophilic substitutions, it stabilizes negative charges in transition states via resonance withdrawal. Hammett σ constants (σ_para(CF₃) = 0.54) quantify electronic effects on reaction rates .

Q. (Advanced) How to resolve discrepancies in reported melting points?

Answer:

  • DSC/TGA : Determine melting onset (heating rate ≤2°C/min) and detect decomposition.
  • HPLC purity checks : Use C18 columns (acetonitrile/water gradient) to identify impurities.
  • Cross-reference literature : Validate against studies reporting ≥98% purity (GC) and standardized methods .

Q. (Basic) What safety precautions are critical during handling?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure.
  • Storage : Under argon at 2–8°C in amber vials to avoid photodegradation.
  • Emergency protocols : Ethanol rinses for spills; medical consultation for ingestion .

Q. (Advanced) How does computational chemistry predict regioselectivity in derivatization?

Answer:

  • DFT calculations : B3LYP/6-311+G** models transition states and Fukui indices for site reactivity.
  • Molecular electrostatic potential maps : Visualize electron-deficient regions for cross-coupling (e.g., Suzuki at Br site).
  • Solvent modeling : Polarizable continuum models (PCM) simulate solvent effects .

Q. (Advanced) How to resolve conflicting NMR assignments?

Answer:

  • 2D NMR : COSY (through-bond coupling) and NOESY (through-space interactions) clarify adjacent substituents.
  • Isotopic labeling : ¹⁵N-NO₂ enhances signal differentiation in HMBC spectra.
  • Computational validation : GIAO method (MP2/cc-pVTZ) matches experimental shifts .

Q. (Basic) What storage conditions ensure long-term stability?

Answer:

  • Environment : Amber glass vials with molecular sieves (3Å) under argon at -20°C.
  • Stability checks : Biannual HPLC assessments to monitor degradation (e.g., nitro group reduction).
  • Moisture control : Anhydrous conditions prevent hydrolysis of the -CF₃ group .

Properties

IUPAC Name

1-bromo-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESPBNYBZVIGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334434
Record name 4-Bromo-3-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-03-1
Record name 4-Bromo-3-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-nitro-4-(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Bromo-3-nitrobenzotrifluoride
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4-Bromo-3-nitrobenzotrifluoride
4-Bromo-3-nitrobenzotrifluoride
4-Bromo-3-nitrobenzotrifluoride
4-Bromo-3-nitrobenzotrifluoride

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